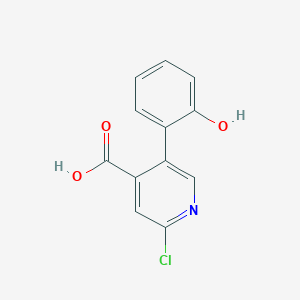

2-Chloro-5-(2-hydroxyphenyl)pyridine-4-carboxylic acid

Description

2-Chloro-5-(2-hydroxyphenyl)pyridine-4-carboxylic acid is a heterocyclic compound featuring a pyridine core substituted with a chlorine atom at position 2, a hydroxyphenyl group at position 5, and a carboxylic acid moiety at position 2. The hydroxyphenyl group may enhance hydrogen-bonding interactions, influencing solubility and biological activity, while the carboxylic acid and chloro substituents contribute to electronic and steric properties .

Properties

IUPAC Name |

2-chloro-5-(2-hydroxyphenyl)pyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClNO3/c13-11-5-8(12(16)17)9(6-14-11)7-3-1-2-4-10(7)15/h1-6,15H,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVUZTXJJIRCASR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CN=C(C=C2C(=O)O)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50686954 | |

| Record name | 2-Chloro-5-(2-hydroxyphenyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50686954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1258625-45-4 | |

| Record name | 2-Chloro-5-(2-hydroxyphenyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50686954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(2-hydroxyphenyl)pyridine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions . The general reaction conditions include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(2-hydroxyphenyl)pyridine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or potassium tert-butoxide.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-5-(2-hydroxyphenyl)pyridine-4-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(2-hydroxyphenyl)pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The chloro group and hydroxyphenyl group can participate in various chemical interactions, such as hydrogen bonding or hydrophobic interactions, with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects. The exact molecular targets and pathways may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key parameters of 2-Chloro-5-(2-hydroxyphenyl)pyridine-4-carboxylic acid with analogs from the evidence:

Key Observations :

- Hydroxyphenyl vs. Methyl/Nitro Groups : The hydroxyphenyl group in the target compound likely increases hydrogen-bonding capacity compared to methyl () or nitro substituents (), improving solubility in aqueous media .

- Carboxylic Acid Functionality : The COOH group at position 4 is conserved across analogs, enabling salt formation and coordination chemistry, which are critical for pharmaceutical crystallization (e.g., in metal-organic frameworks) .

Biological Activity

2-Chloro-5-(2-hydroxyphenyl)pyridine-4-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies, supported by data tables and findings from diverse sources.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a pyridine ring substituted with a chloro group and a hydroxyphenyl group, which are crucial for its biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. The compound's efficacy is highlighted in the following table:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Enterococcus faecalis | 16 µg/mL | |

| Clostridium difficile | 64 µg/mL |

These results suggest that the compound may serve as a potential scaffold for developing new antimicrobial agents.

Anti-inflammatory Activity

The compound also shows promise in anti-inflammatory applications. Preliminary studies indicate that it may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. The mechanism involves:

- Inhibition of NF-kB Pathway : The compound may reduce the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), leading to decreased expression of inflammatory mediators.

- Reduction of Cytokine Production : Studies have reported a decrease in levels of TNF-alpha and IL-6 in treated cells, suggesting an anti-inflammatory effect.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

1. Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX).

2. Receptor Modulation : It can interact with cellular receptors, potentially affecting signaling cascades related to inflammation and immune response.

3. Gene Expression Regulation : The compound may influence gene expression patterns associated with inflammation and microbial resistance.

Study on Antimicrobial Efficacy

A study published in 2023 focused on the antimicrobial activity of various derivatives of this compound. The findings indicated that modifications to the hydroxyphenyl group significantly enhanced antimicrobial potency against resistant strains.

Anti-inflammatory Research

Another notable study explored the anti-inflammatory effects of this compound in a murine model of arthritis. Results showed that treatment with the compound led to a marked reduction in joint swelling and histological signs of inflammation, supporting its therapeutic potential in inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.